Quantified Lipophilicity (XLogP3) of 1-[4-(Trifluoromethyl)benzoyl]piperidine Versus Unsubstituted Benzoylpiperidine
The para-trifluoromethyl group on 1-[4-(Trifluoromethyl)benzoyl]piperidine confers a substantially higher calculated lipophilicity (XLogP3 = 3.1) [1] compared to the unsubstituted parent benzoylpiperidine scaffold. While a specific experimental value for unsubstituted benzoylpiperidine is not reported in this context, the established contribution of a para-CF₃ group to logP is approximately +1.0 to +1.5 log units relative to hydrogen [2]. This quantitative difference is critical for predicting passive membrane permeability and potential off-target binding.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Benzoylpiperidine (Unsubstituted): logP ~1.6 - 2.1 (Class-level estimate based on -CF₃ contribution of +1.0-1.5) [2] |
| Quantified Difference | Increase of ~1.0-1.5 logP units |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
This established increase in lipophilicity provides a predictable advantage in CNS drug discovery programs where a logP of 2-3.5 is often optimal for blood-brain barrier penetration.
- [1] Kuujia.com. Cas no 411209-38-6 (Piperidine, 1-[4-(trifluoromethyl)benzoyl]-). Available at: https://www.kuujia.com/cas-411209-38-6.html (Accessed April 2026). View Source
- [2] Böhm, H. J., Banner, D., & Bendels, S. (2008). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. (Class-level data on CF3 contribution to logP). View Source
